molecular formula C11H19N3O B2529525 N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine CAS No. 307327-56-6

N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine

Cat. No.: B2529525
CAS No.: 307327-56-6
M. Wt: 209.29 g/mol
InChI Key: QNQUEKCOUCXCDS-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C11H19N3O. It is also known by its IUPAC name, 3,5-dimethyl-1-pentyl-1H-pyrazole-4-carbaldehyde oxime

Scientific Research Applications

N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine has several applications in scientific research:

Chemical Reactions Analysis

N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing their normal function. This compound may also interact with proteins and other biomolecules, affecting various cellular pathways .

Comparison with Similar Compounds

N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The unique structure of this compound makes it particularly useful in certain chemical and biological research contexts .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3,5-Dimethyl-1-pentylpyrazol-4-yl)(hydroxyimino)methane involves the reaction of 3,5-dimethyl-1-pentylpyrazole with hydroxylamine hydrochloride in the presence of a base to form the corresponding hydroxylamine derivative, which is then reacted with formaldehyde to yield the final product.", "Starting Materials": ["3,5-dimethyl-1-pentylpyrazole", "hydroxylamine hydrochloride", "formaldehyde", "base (e.g. sodium hydroxide)"], "Reaction": ["Step 1: Dissolve 3,5-dimethyl-1-pentylpyrazole and hydroxylamine hydrochloride in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the mixture.", "Step 2: Heat the mixture under reflux for several hours to form the corresponding hydroxylamine derivative.", "Step 3: Cool the mixture and add formaldehyde to the reaction mixture.", "Step 4: Heat the mixture under reflux for several hours to yield the final product, (3,5-Dimethyl-1-pentylpyrazol-4-yl)(hydroxyimino)methane.", "Step 5: Purify the product by recrystallization or column chromatography." ] }

CAS No.

307327-56-6

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

N-[(3,5-dimethyl-1-pentylpyrazol-4-yl)methylidene]hydroxylamine

InChI

InChI=1S/C11H19N3O/c1-4-5-6-7-14-10(3)11(8-12-15)9(2)13-14/h8,15H,4-7H2,1-3H3

InChI Key

QNQUEKCOUCXCDS-UHFFFAOYSA-N

SMILES

CCCCCN1C(=C(C(=N1)C)C=NO)C

Canonical SMILES

CCCCCN1C(=C(C(=N1)C)C=NO)C

solubility

not available

Origin of Product

United States

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